![molecular formula C37H44N2O3 B15291837 tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15291837.png)
tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group, a dibenzylamino group, and multiple phenyl groups. Its stereochemistry is defined by the (2R,4R,5S) configuration, which plays a crucial role in its chemical behavior and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure can be synthesized through a series of aldol condensations and reductions, leading to the formation of the hexan-2-yl backbone with the desired stereochemistry.
Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced through nucleophilic substitution reactions, where a suitable dibenzylamine derivative reacts with an intermediate compound.
Addition of the tert-Butyl Carbamate Group: The final step involves the protection of the amino group with a tert-butyl carbamate group, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
tert-Butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4).
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Bases: Triethylamine, sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group leads to the formation of a ketone, while reduction of a ketone results in the formation of a secondary alcohol.
科学的研究の応用
tert-Butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the context of its use. The exact molecular targets and pathways involved can vary based on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the complex structure and stereochemistry.
Dibenzylamine: Contains the dibenzylamino group but lacks the carbamate and hydroxyl groups.
Phenylalanine derivatives: Share some structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness
tert-Butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate is unique due to its complex structure, specific stereochemistry, and the presence of multiple functional groups
特性
分子式 |
C37H44N2O3 |
|---|---|
分子量 |
564.8 g/mol |
IUPAC名 |
tert-butyl N-[(2R,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H44N2O3/c1-37(2,3)42-36(41)38-33(24-29-16-8-4-9-17-29)26-35(40)34(25-30-18-10-5-11-19-30)39(27-31-20-12-6-13-21-31)28-32-22-14-7-15-23-32/h4-23,33-35,40H,24-28H2,1-3H3,(H,38,41)/t33-,34+,35-/m1/s1 |
InChIキー |
FEAVBRDFTRUZPF-GVBYMILNSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C[C@H]([C@H](CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


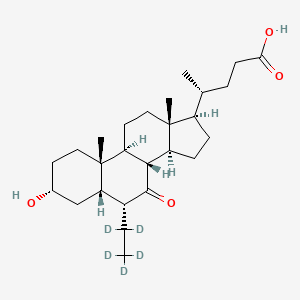
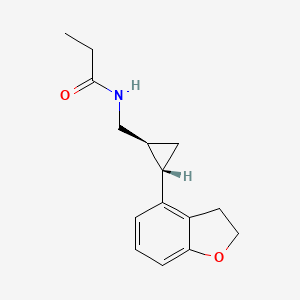

![2-[3-(5-Methylfuran-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291782.png)

![2,2,2-Trifluoro-1-[2-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B15291800.png)
![(2S,3S,4S)-2-cyano-3-[4-[2-(3-fluorophenyl)ethynyl]phenyl]-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide](/img/structure/B15291804.png)

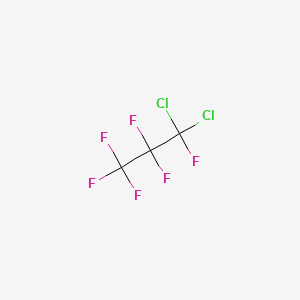
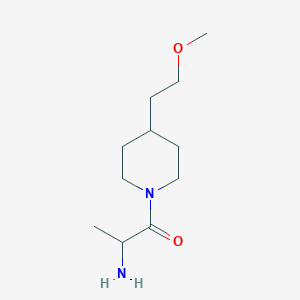
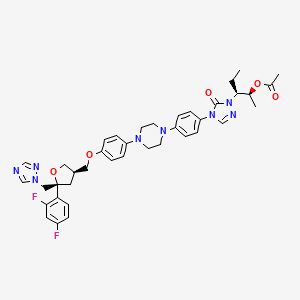

![Tert-butyl2-{2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B15291845.png)

